molecular formula C11H19NO4 B1276792 Boc-(R)-3-Amino-5-hexenoic acid CAS No. 269726-94-5

Boc-(R)-3-Amino-5-hexenoic acid

Cat. No.: B1276792
CAS No.: 269726-94-5
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-MRVPVSSYSA-N
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Description

Boc-®-3-Amino-5-hexenoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly significant in peptide synthesis and other areas of organic chemistry due to its stability and ease of removal under mild acidic conditions.

Scientific Research Applications

Boc-®-3-Amino-5-hexenoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boc-®-3-Amino-5-hexenoic acid is a compound that primarily targets the amino groups in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mode of Action

The Boc group interacts with its targets (amines) by forming a protective layer around them. This protection allows for selective reactions to occur on other functional groups present in the molecule without affecting the amines . The Boc group can be removed (deprotected) when no longer needed, typically using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group plays a significant role in the synthesis of complex organic molecules, including peptides and other bioactive compounds . By protecting the amine groups, the Boc group allows for the selective formation of bonds of interest, minimizing competing reactions with reactive functional groups .

Pharmacokinetics

The boc group is known to be stable and resistant to various conditions, which may influence the bioavailability of the compound .

Result of Action

The primary result of the action of Boc-®-3-Amino-5-hexenoic acid is the protection of amine groups in organic synthesis. This protection allows for the selective formation and breaking of bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action of Boc-®-3-Amino-5-hexenoic acid can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are typically carried out under specific conditions of temperature and pH . Moreover, the presence of certain catalysts can enhance the efficiency of these processes .

Safety and Hazards

Safety measures should be taken when handling “Boc-®-3-Amino-5-hexenoic acid”. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation .

Future Directions

There is ongoing research into more efficient and sustainable methods for N-Boc deprotection . This includes the use of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-5-hexenoic acid typically involves the protection of the amino group of ®-3-Amino-5-hexenoic acid with a Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-®-3-Amino-5-hexenoic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-5-hexenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Pd/C, sodium borohydride (NaBH4)

    Substitution: HCl, TFA

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-®-3-Amino-5-hexenoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. The Boc group provides stability and ease of removal, making it highly valuable in synthetic organic chemistry. The ®-configuration ensures that the compound can be used in enantioselective synthesis, which is crucial for the production of chiral pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426582
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-94-5
Record name (3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hexenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269726-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]hex-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(Boc-amino)-5-hexenoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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